molecular formula C10H2F18 B1233390 Bis(perfluorobutyl)ethene CAS No. 84551-43-9

Bis(perfluorobutyl)ethene

Cat. No. B1233390
CAS RN: 84551-43-9
M. Wt: 464.09 g/mol
InChI Key: FSOCDJTVKIHJDC-OWOJBTEDSA-N
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Description

Synthesis Analysis

The synthesis of bis(perfluorobutyl)ethene and related perfluorinated compounds typically involves processes that ensure the full fluorination of the carbon chains. While specific synthesis methods for this compound are not directly detailed in the literature, the general approach to synthesizing perfluorinated chemicals might involve techniques such as electrochemical fluorination or the use of fluorinating agents. These methods aim to replace hydrogen atoms with fluorine on hydrocarbon chains, achieving the desired perfluorinated structure. Research on the direct oxyfluorination of hydrocarbons using metal fluorides presents a related approach, indicating the potential for diverse synthetic pathways in producing fully fluorinated compounds (Albonetti et al., 2008).

Scientific Research Applications

Gas Solubility and Radiation Response

Bis(perfluorobutyl)ethene, as a model compound for perfluorocarbons, has been studied for its remarkable ability to dissolve gases like O₂ and CO₂. The time-dependent changes in the partial pressures of these gases have been explored using spin probes and cw-ESR. This compound also reacts to UV/VIS- and ionizing radiation, generating primary and secondary radicals detectable by cw-ESR, which demonstrates its similarity to perfluorocarbons in terms of reactivity and aggregate formation (Kupfer, Stoesser, Proesch, & Kolditz, 1989).

Emulsion Manufacturing

In a study on concentrated parenteral fluorocarbon emulsions, 40% V/V this compound emulsions were created using purified egg yolk lecithin as an emulsifier. Theoretical calculations on the surfactant's molecular cross-sectional area and its concentration in the emulsion allowed for predictions about the theoretical surface volume diameter of these emulsions. This highlighted the anisotropic interfacial film around the droplets and its dependence on emulsifier concentration (Apte & Turco, 1993).

Photophysical Properties

This compound derivatives have been investigated for their photophysical properties. For instance, studies on bis(acceptor)-substituted bis(dibutoxythienyl)ethene and bis(N-hexylpyrrolyl)ethene chromophores revealed significant near-infrared two-photon absorption. These findings are critical for understanding the quantum-chemical variations of two-photon properties with chemical structure (Zheng et al., 2007).

Coordination Polymers

Research on coordination polymers involving this compound derivatives has shown the synthesis of unique organic/inorganic composite polymers. These polymers, developed through reactions with various compounds, exhibit novel structures like infinite one-dimensional structures and zigzag chain structures, which could be of interest in materials science (Dong et al., 1999).

Photochromic Properties

The photochromic properties of this compound derivatives have been synthesized and studied for their thermally irreversible and fatigue-resistant characteristics. These derivatives undergo reversible photocyclization, producing closed-ring forms stable at high temperatures, which has implications for materials that change color under light exposure (Uchida, Nakayama, & Irie, 1990).

Mechanism of Action

properties

IUPAC Name

(E)-1,1,1,2,2,3,3,4,4,7,7,8,8,9,9,10,10,10-octadecafluorodec-5-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H2F18/c11-3(12,5(15,16)7(19,20)9(23,24)25)1-2-4(13,14)6(17,18)8(21,22)10(26,27)28/h1-2H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOCDJTVKIHJDC-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)\C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2F18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501021202
Record name (5E)-5,6-Perfluorodecene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501021202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84551-43-9, 97539-76-9
Record name Bis(perfluorobutyl)ethene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084551439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6-Perfluorodecene, (5E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097539769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5E)-5,6-Perfluorodecene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501021202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5E)-5H,6H-Octadecafluorodec-5-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 5,6-PERFLUORODECENE, (5E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GKC2J63MT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Bis(perfluorobutyl)ethene impact the formation of emulsions stabilized by egg yolk lecithin?

A1: Research suggests that this compound, when emulsified with purified egg yolk lecithin, forms an anisotropic interfacial film around the this compound droplets. [] This means the arrangement of lecithin molecules at the interface between the this compound droplet and the surrounding medium is not uniform. The saturation of this interfacial film, and therefore its characteristics, are dependent on the concentration of egg yolk lecithin in the emulsion. [] This information is crucial for understanding the stability and properties of such emulsions.

Q2: Can this compound influence the behavior of lung surfactant models?

A2: Yes, studies show that this compound exhibits a fluidizing effect on dipalmitoyl phosphatidylcholine (DPPC) monolayers, a common model for lung surfactants. [] It inhibits the typical liquid-expanded to liquid-condensed phase transition of DPPC by preventing the formation of condensed phase domains. [] This effect is attributed to this compound's ability to maintain the DPPC monolayer in a more fluid liquid-expanded phase, even at higher surface pressures. [] This finding highlights its potential for applications in lung surfactant therapies.

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